![molecular formula C14H14N2OS B14591725 4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione CAS No. 61539-29-5](/img/structure/B14591725.png)
4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with ethyl glyoxalate, followed by cyclization to form the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may act as an antagonist at the glycine site of the NMDA receptor, thereby modulating neurotransmission . Additionally, it can interfere with bacterial cell wall synthesis, leading to its antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
- 3-benzyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one
- 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one
- 4-hydroxy-2-quinolones
Uniqueness
4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione is unique due to its ethoxy and thione functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antibacterial and antitumor properties, making it a valuable compound for further research and development .
Properties
CAS No. |
61539-29-5 |
|---|---|
Molecular Formula |
C14H14N2OS |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione |
InChI |
InChI=1S/C14H14N2OS/c1-2-17-13-11-8-7-9-5-3-4-6-10(9)12(11)15-14(18)16-13/h3-6H,2,7-8H2,1H3,(H,15,16,18) |
InChI Key |
KLLXUZDKJGAOEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=S)NC2=C1CCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


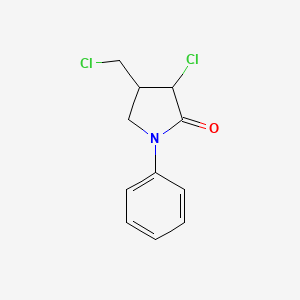
![4-Nitro-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14591664.png)
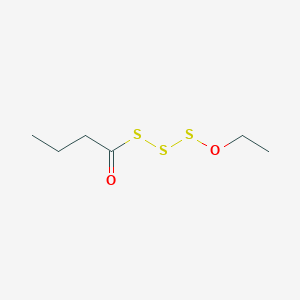

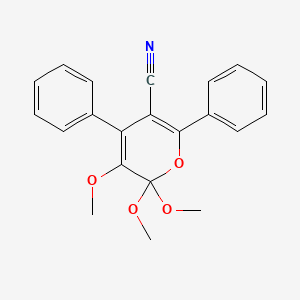
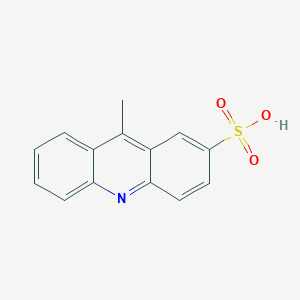
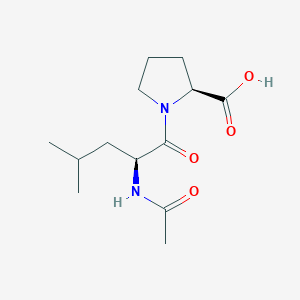
![(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14591698.png)
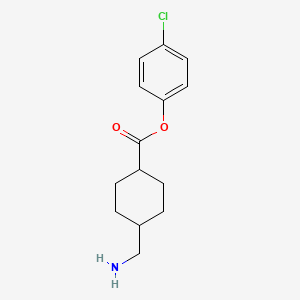


![N-[2-(2-Imino-4-phenyl-1,3-thiazol-3(2H)-yl)phenyl]acetamide](/img/structure/B14591727.png)
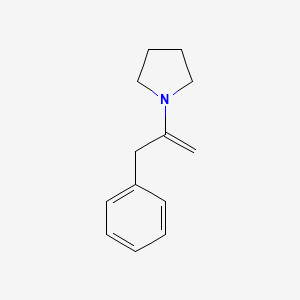
![Triethoxy[(2-methylphenoxy)methyl]silane](/img/structure/B14591742.png)
